molecular formula C16H19FN2O2S B2737922 N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide CAS No. 1424569-85-6

N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide

Cat. No. B2737922
CAS RN: 1424569-85-6
M. Wt: 322.4
InChI Key: QWDFRTCZBNWOCS-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as ABT-594 and has been studied for its analgesic properties.

Mechanism of Action

ABT-594 acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is located in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in pain perception, and their release leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of chronic pain. However, it has also been shown to have some side effects, including nausea and vomiting.

Advantages and Limitations for Lab Experiments

One advantage of ABT-594 is its potent analgesic effects, which make it a useful tool for studying pain perception in animal models. However, its side effects, including nausea and vomiting, can make it difficult to use in certain experiments. Additionally, its high cost and limited availability can also be a limitation for some researchers.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide. One direction is to further study its analgesic properties and potential application in the treatment of chronic pain. Another direction is to study its potential application in the treatment of nicotine addiction. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for ABT-594.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide involves a series of chemical reactions. The starting material is 3-fluoro-4-methoxybenzaldehyde, which undergoes a Knoevenagel reaction with cyanothioacetamide to form the corresponding α,β-unsaturated ketone. This ketone is then reduced with sodium borohydride to form the corresponding alcohol. The alcohol is then reacted with 4-bromobutanoyl chloride to form the final product, N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide has been studied for its analgesic properties. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in pain perception. ABT-594 has been shown to be effective in various animal models of pain, including thermal, mechanical, and chemical pain. It has also been studied for its potential application in the treatment of nicotine addiction, as it acts as a partial agonist of the α3β4 nicotinic acetylcholine receptor.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-21-14-6-5-12(9-13(14)17)3-2-4-15(20)19-16(10-18)7-8-22-11-16/h5-6,9H,2-4,7-8,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDFRTCZBNWOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)NC2(CCSC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide

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